N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a para-substituted phenyl group. The benzene-sulfonamide moiety is modified with 2,4,5-trimethyl substituents, which confer distinct physicochemical properties, including enhanced hydrophobicity and steric bulk. Based on structural analogs, its molecular formula is inferred as C₂₅H₃₀N₄O₂S with a molecular weight of 450.6 g/mol (similar to G620-0289, a meta-substituted variant) .
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-18-16-20(3)24(17-19(18)2)32(30,31)28-22-10-8-21(9-11-22)23-12-13-25(27-26-23)29-14-6-4-5-7-15-29/h8-13,16-17,28H,4-7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGHNDFFGGVERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine intermediate.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in cellular signaling pathways.
Disrupting Cellular Functions: Interfering with the function of cellular components, such as DNA or proteins, resulting in altered cell behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with four structurally related sulfonamide derivatives, emphasizing substituent effects, positional isomerism, and physicochemical properties:
Notes:
- *Molecular Weight: Estimated for the target based on G620-0289 .
- logP† : Estimated using substituent contributions (e.g., methyl ≈ +0.5, CF₃ ≈ +1.0, methoxy ≈ -0.3) .
Key Findings:
Substituent Effects :
- Hydrophobicity : The target’s 2,4,5-trimethyl groups yield a higher logP (~5.8–6.0) compared to G620-0288 (2,4-dimethyl, logP ~5.0–5.3) and the methoxy derivative (logP ~3.5–4.0) . However, G620-0403 (CF₃/fluoro) exhibits the highest logP (5.81) due to fluorine’s strong hydrophobic character .
- Electronic Properties : Electron-withdrawing groups (e.g., CF₃ in G620-0403) may enhance metabolic stability but reduce solubility, whereas methoxy groups (electron-donating) improve solubility but lower logP .
Positional Isomerism :
- The para-substituted target and G620-0403 likely exhibit improved binding affinity in biological systems compared to meta-substituted analogs (e.g., G620-0289), as para-substitution often enhances steric complementarity in target binding pockets .
Hydrogen-Bonding Capacity :
- Methoxy derivatives (e.g., ) have higher H-bond acceptors (8 vs. 5–6 in methyl/fluoro analogs), increasing polar interactions but reducing membrane permeability.
Synthetic Accessibility: Trimethyl-substituted compounds (target, G620-0289) may face challenges in regioselective synthesis compared to dimethyl or mono-substituted variants .
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound integrates an azepane ring, a pyridazine moiety, and a sulfonamide group, suggesting a multifaceted interaction profile with biological targets.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C19H24N4O2S
- Molar Mass : 372.48 g/mol
Structural Features
The compound features:
- Azepane Ring : A seven-membered saturated ring that may influence its pharmacokinetic properties.
- Pyridazine Moiety : A six-membered ring containing two nitrogen atoms, contributing to the compound's biological activity.
- Sulfonamide Group : Known for its antibacterial properties and ability to interact with various enzymes.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit the activity of certain enzymes, particularly those involved in bacterial folic acid synthesis.
- Receptor Modulation : The azepane and pyridazine components may interact with various receptors in the body, potentially modulating signaling pathways linked to inflammation or cancer.
Antibacterial Activity
Studies have shown that derivatives of sulfonamides exhibit significant antibacterial properties. While specific data on this compound is limited, sulfonamides generally demonstrate efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that compounds with similar structural features may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. Further investigation is needed to evaluate the specific effects of this compound on various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of enzyme activity |
Case Study: Antibacterial Screening
In a study examining the antibacterial properties of related sulfonamides, compounds were tested against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential efficacy against these pathogens. The structure of this compound may confer similar properties due to its sulfonamide group.
Computational Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with active sites of enzymes relevant to cancer metabolism and bacterial resistance mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
